molecular formula C26H28N2O3S B11491116 N-benzyl-4-{[(4-cyclohexylphenyl)sulfonyl]amino}benzamide

N-benzyl-4-{[(4-cyclohexylphenyl)sulfonyl]amino}benzamide

Cat. No.: B11491116
M. Wt: 448.6 g/mol
InChI Key: XJMKPEZKBPJDOC-UHFFFAOYSA-N
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Description

N-benzyl-4-{[(4-cyclohexylphenyl)sulfonyl]amino}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzyl group, a sulfonyl group, and a benzamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-{[(4-cyclohexylphenyl)sulfonyl]amino}benzamide typically involves multiple steps:

    Formation of the Benzylamine Intermediate: The initial step involves the preparation of benzylamine through the reduction of benzyl cyanide or the reaction of benzyl chloride with ammonia.

    Sulfonylation: The benzylamine is then reacted with 4-cyclohexylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.

    Amidation: Finally, the sulfonamide intermediate is reacted with 4-aminobenzamide under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-{[(4-cyclohexylphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted benzamides and sulfonamides.

Scientific Research Applications

N-benzyl-4-{[(4-cyclohexylphenyl)sulfonyl]amino}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-4-{[(4-cyclohexylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-benzylbenzamide: A simpler analog without the sulfonyl and cyclohexyl groups.

    N-benzyl-4-aminobenzamide: Lacks the sulfonyl group but retains the benzyl and benzamide moieties.

    N-benzyl-4-sulfonylbenzamide: Contains the sulfonyl group but lacks the cyclohexyl group.

Uniqueness

N-benzyl-4-{[(4-cyclohexylphenyl)sulfonyl]amino}benzamide is unique due to the presence of both the sulfonyl and cyclohexyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where these functional groups play a crucial role.

Properties

Molecular Formula

C26H28N2O3S

Molecular Weight

448.6 g/mol

IUPAC Name

N-benzyl-4-[(4-cyclohexylphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C26H28N2O3S/c29-26(27-19-20-7-3-1-4-8-20)23-11-15-24(16-12-23)28-32(30,31)25-17-13-22(14-18-25)21-9-5-2-6-10-21/h1,3-4,7-8,11-18,21,28H,2,5-6,9-10,19H2,(H,27,29)

InChI Key

XJMKPEZKBPJDOC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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